![molecular formula C21H22N4O2 B5541400 4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5541400.png)

4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

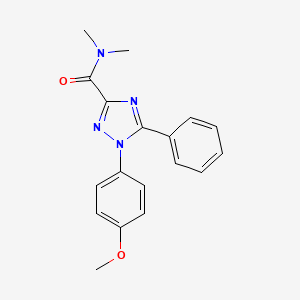

4-(3-Imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone is a compound that may be synthesized and studied within the realm of medicinal chemistry due to its structural features and potential biological activities. The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties, linked to a piperazine moiety through a propanoyl linker, and further substituted with a 4-methylphenyl group.

Synthesis Analysis

Synthesis of related imidazo[1,2-a]pyridine derivatives often involves cyclization reactions, functional group transformations, and the incorporation of piperazine units under various conditions. A study by Lv et al. (2017) outlines the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which share a similar structural motif and could provide insights into the synthetic routes applicable for the compound (Lv et al., 2017).

Molecular Structure Analysis

Structural analysis of imidazo[1,2-a]pyridine derivatives, including X-ray crystallography and NMR spectroscopy, helps elucidate their conformation, bonding, and stereochemistry. The study by Karczmarzyk and Malinka (2004) on the crystal structure of similar compounds might offer a foundation for understanding the molecular structure of 4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)-2-piperazinone (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives, including nucleophilic substitutions, electrophilic additions, and other transformations, are critical for their modification and the introduction of functional groups. Research by Shibuya et al. (2018) on ACAT inhibitors featuring a piperazine unit highlights the chemical versatility of these compounds (Shibuya et al., 2018).

Aplicaciones Científicas De Investigación

Pharmacological Research

Imidazo[1,2-a]pyridines and piperazinones derivatives have been investigated for their potential pharmacological properties, leading to discoveries in various therapeutic areas:

Cardiovascular Research : Compounds with structures similar to the query have been evaluated for their cardiovascular effects. Studies have shown that certain derivatives can influence hemodynamic parameters, suggesting potential for treating conditions like myocardial infarction and heart failure through mechanisms that may include positive inotropic effects and vasodilation (Nebel, Sabin, & Surawitzki, 1981). These findings point to the importance of structural components in modifying cardiac function, paving the way for new therapeutic agents in cardiovascular disease management.

Antipsychotic Research : Derivatives have also been explored for their antipsychotic potential. For instance, compounds evaluated in preclinical models for antipsychotic activity have shown promise in tests such as the prepulse inhibition (PPI) test, a measure of sensory motor gating used in schizophrenia research (Lombardo, Stasi, & Borsini, 2009). These studies highlight the potential of imidazo[1,2-a]pyridine and piperazinone derivatives in developing new treatments for psychiatric disorders.

Cancer Research : Heterocyclic amines, including imidazo[1,2-a]pyridine derivatives, have been studied for their carcinogenic potential, with research focusing on their metabolism and the formation of DNA adducts in humans and rodents (Turteltaub, Dingley, Curtis, Malfatti, Turesky, Garner, Felton, & Lang, 1999). Understanding the metabolic pathways and mutagenic effects of these compounds is crucial for assessing their risk and for the development of preventive strategies against cancer.

Propiedades

IUPAC Name |

4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-1-(4-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-16-5-8-18(9-6-16)25-13-12-24(15-21(25)27)20(26)10-7-17-14-23-11-3-2-4-19(23)22-17/h2-6,8-9,11,14H,7,10,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWXYMBLTRWZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CCC3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-bromo-4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5541318.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)

![2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541328.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5541352.png)

![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)

![2-(1,3-benzoxazol-2-ylthio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5541403.png)